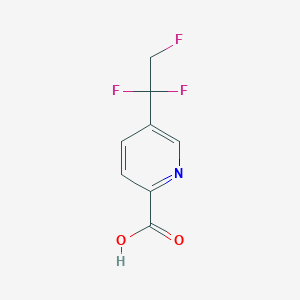
5-(1,1,2-Trifluoroethyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1,2-Trifluoroethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is characterized by the presence of a trifluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2-Trifluoroethyl)pyridine-2-carboxylic acid typically involves the reaction of 2-chloro-5-trifluoromethylpyridine with methanol and carbon monoxide . This process is carried out under specific conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced catalysts and continuous flow reactors can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,1,2-Trifluoroethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-(1,1,2-Trifluoroethyl)pyridine-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and other biologically active compounds.
Medicine: As a precursor in the development of pharmaceuticals, particularly β-secretase inhibitors.
Industry: In the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(1,1,2-Trifluoroethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, as an intermediate in the synthesis of β-secretase inhibitors, it plays a crucial role in inhibiting the activity of the β-secretase enzyme, which is involved in the production of amyloid-beta peptides associated with Alzheimer’s disease . The trifluoroethyl group enhances the compound’s binding affinity and specificity for its target .
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Another fluorinated pyridine derivative with different substitution patterns.
4-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure with the trifluoromethyl group at a different position on the pyridine ring.
Uniqueness
5-(1,1,2-Trifluoroethyl)pyridine-2-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical applications .
Propiedades
Número CAS |
2901099-79-2 |
|---|---|
Fórmula molecular |
C8H6F3NO2 |
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
5-(1,1,2-trifluoroethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-4-8(10,11)5-1-2-6(7(13)14)12-3-5/h1-3H,4H2,(H,13,14) |
Clave InChI |
NHOLVBUQCXRLCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(CF)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















